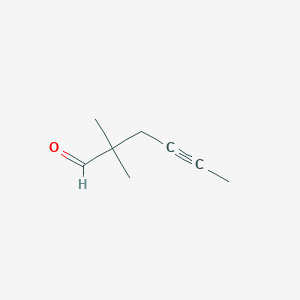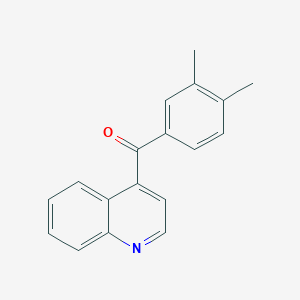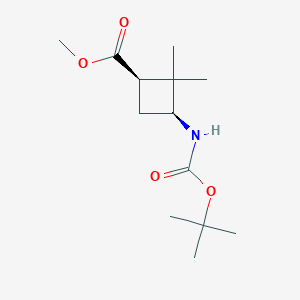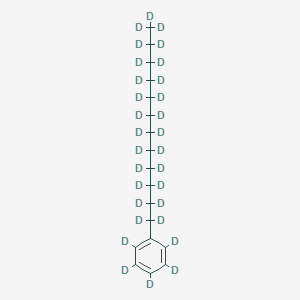
1-Phenyldodecane-D30
説明
1-Phenyldodecane-D30 is a useful research compound. Its molecular formula is C18H30 and its molecular weight is 276.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
1-Phenyldodecane-D30 is a type of alkane that is used in a variety of applications, including as a solvent for organic compounds and as a lubricant additive in various industrial processes . The primary targets of this compound are the organic compounds that it dissolves and the machinery it lubricates .
Mode of Action
This compound interacts with its targets primarily through physical processes rather than chemical reactions . As a solvent, it dissolves other organic compounds to facilitate chemical reactions or isolate specific compounds for analysis . As a lubricant additive, it reduces friction between mechanical parts, particularly in high-temperature and high-pressure environments where conventional lubricants may break down .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific organic compounds it is interacting with. As a solvent, it can affect the solubility and reactivity of various compounds, thereby influencing a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are primarily physical rather than biochemical. It can change the physical state of other compounds by dissolving them, and it can reduce mechanical wear and tear by lubricating machinery .
生化学分析
Biochemical Properties
1-Phenyldodecane-D30 plays a significant role in biochemical reactions, particularly as a surfactant and detergent precursor. It interacts with various enzymes and proteins, facilitating the breakdown of complex molecules. For instance, it is involved in the preparation of sodium dodecylbenzenesulfonate, an anionic detergent. The interaction with enzymes such as acyl-CoA synthetase, acyl-CoA dehydrogenase, and β-hydroxyacyl-CoA dehydrogenase is crucial for its metabolic processing .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a surfactant, affecting the integrity of cell membranes and facilitating the transport of molecules across the membrane. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyl-CoA dehydrogenase . These interactions lead to changes in gene expression and metabolic pathways, ultimately affecting cellular function and homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression . The stability and degradation of the compound are critical factors in its long-term effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it acts as a surfactant and facilitates the transport of molecules across cell membranes. At high doses, it can exhibit toxic effects, leading to cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above certain concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-oxidation pathway. Enzymes such as acyl-CoA synthetase, acyl-CoA dehydrogenase, and β-hydroxyacyl-CoA dehydrogenase play a crucial role in its metabolism . The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and function . The compound’s distribution is influenced by its chemical properties, including its hydrophobic nature and affinity for lipid membranes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and lipid droplets. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . The compound’s presence in specific organelles can affect cellular processes such as lipid metabolism and membrane dynamics .
特性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D2,13D,14D,15D2,16D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXNDCHNDYVRT-NPTDWAEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313063 | |
| Record name | Benzene-d5, dodecyl-d25- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352431-29-9 | |
| Record name | Benzene-d5, dodecyl-d25- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352431-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-d5, dodecyl-d25- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)
amine hydrochloride](/img/structure/B1459529.png)
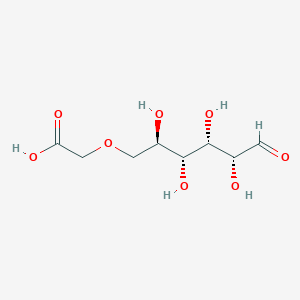

![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)
![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)

